

environmental fate and persistence of dinocap residues

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Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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An In-depth Technical Guide to the Environmental Fate and Persistence of **Dinocap** Residues

Introduction

Dinocap is a dinitrophenyl contact fungicide and acaricide first registered in the late 1950s.[1] It is used to control powdery mildew and mites on a variety of crops, including fruits, vegetables, and ornamentals.[1][2] Technical **dinocap** is not a single compound but a complex mixture of six dinitrophenyl crotonate isomers and their corresponding phenols.[2][3] The primary active ingredient is a mixture of 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC), where "octyl" represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.[2] The use of the **dinocap** isomer mixture is no longer authorized within the EU, though one specific isomer, meptyl**dinocap**, is approved.[3] This guide provides a comprehensive overview of the environmental fate, persistence, and analysis of **dinocap** residues for researchers and scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. **Dinocap** is characterized by its low aqueous solubility and high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[4][5]

Property	Value	Reference
Molecular Formula	C18H24N2O6	[2][6]
Molecular Weight	364.41 g/mol	[6]
Physical State	Dark, reddish-brown liquid	[1][5]
Vapor Pressure	0.0053 mPa (at 20°C)	[6]
Water Solubility	<0.1 mg/L	[6]
Log P (Octanol-Water Partition Coefficient)	6.55 (2,4-dinitro isomers)6.45 (2,6-dinitro isomers)3.85 (2,4-dinitrophenol)3.93 (2,6-dinitrophenol)	[2]

Environmental Fate and Persistence

Dinocap is generally considered to have low persistence in the environment, primarily due to its susceptibility to degradation by hydrolysis, photolysis, and microbial action.[1]

Degradation in Soil

Dinocap exhibits low persistence in the soil environment, with reported field half-lives ranging from 4 to 6 days.[1] The primary degradation pathways are microbial degradation and chemical hydrolysis.[1][2] Degradation is more rapid in soils with neutral or alkaline pH compared to acidic soils, indicating that chemical hydrolysis to the corresponding dinitrooctylphenols (DNOP) is a major degradation route.[2] One study identified the metabolites 4,6-dinitro-2-(2-octyl)phenol (DNOP), 6-(acetylamino)-4-nitro-2-(2-octyl)phenol, and 6-amino-4-nitro-2-(2-octyl)phenol in soil.[5] **Dinocap** can affect soil microbial activity, with studies showing a decrease in ammonification at application doses.[7][8]

Parameter	Value	Environmental Conditions	Reference
Soil Field Half-life (DT50)	4 - 6 days	Not specified	[1]

Degradation in Water (Hydrolysis)

In aquatic systems, **dinocap** is most likely to be found adsorbed to suspended materials or sediment due to its low water solubility.[1] The primary degradation pathway in water is hydrolysis, where the crotonate ester is cleaved to form the corresponding phenol.[3][9] This process is highly sensitive to pH and temperature. Hydrolysis is significantly faster under alkaline conditions.[6]

pH	Temperature (°C)	Hydrolysis Half-life (DT50)	Reference
4	20	280 days	
5	25	231 days (0.003/day)	[6]
7	20	23 days	
7	25	2.33 days (0.297/day)	[6]
9	20	6.5 days	
9	25	0.71 days (0.978/day)	[6]

Photolysis

Dinocap is highly photosensitive and is readily broken down by sunlight.[1] Photolysis is considered a significant degradation pathway, particularly on plant surfaces.[2] In studies simulating degradation on apple peel, two photoproducts were identified as metabolites, confirming this pathway's importance.[2]

Mobility

Dinocap is considered to be non-mobile in soil. It moderately adsorbs to topsoils, and this, combined with its low water solubility and rapid degradation, makes it unlikely to leach into groundwater.[1]

Bioaccumulation

Despite having a high octanol-water partition coefficient ($\log P_{ow} > 6$), which suggests a potential for bioconcentration, **dinocap** is unlikely to bioaccumulate in organisms.[1][2][5] This

is attributed to its rapid degradation and metabolism in animal systems, where it is readily eliminated.[1][2]

Metabolism in Plants and Animals

Pesticides that are absorbed by plants and animals undergo extensive biotransformation, where lipophilic compounds are converted to more polar metabolites to facilitate excretion or storage.[10]

In Animals: **Dinocap** is rapidly metabolized and eliminated from mammalian systems, primarily through feces and urine.[1][2] Studies in rats showed that after daily dosing, 72-73% of the administered radioactivity was excreted within a short period, with no significant accumulation in tissues.[2] The major identified urinary metabolites in rats were 2,4-dinitro-6-(1-methyl-7-carboxyheptyl)phenol and 2,4-dinitro-6-(1-methyl-5-hydroxyheptyl)phenol.[2] The parent phenol, 2,4-DNOP, was a minor metabolite found in feces.[2]

In Plants: **Dinocap** is readily absorbed by treated plants and can be translocated, building up in growing shoots and leaf tips.[1] Its rapid penetration into foliage makes it resistant to being washed off by rain.[1] The residue period in plants is approximately 1 to 2 weeks.[1] Metabolism studies on cucumbers and squash showed that the parent compound, 2,4-DNOPC, dissipated rapidly.[2] The primary identified metabolite was the corresponding phenol, 2,4-DNOP, with numerous other unidentified polar metabolites present at low concentrations.[2][11]

Experimental Protocols

Residue Analysis via Alkaline Hydrolysis and LC-MS/MS

This method is designed for the quantification of all **dinocap** isomers as their corresponding phenols, which provides greater sensitivity and simplifies analysis.[3][12]

- Extraction: Extract the sample (e.g., 10 g of fruit) using a standard citrate-buffered QuEChERS (EN 15662) method.[3][12]
- Alkaline Hydrolysis: Transfer an aliquot (e.g., 0.5-1.0 mL) of the raw QuEChERS extract into a vial.[3][12] Add a small volume of 25% aqueous ammonia solution (e.g., 10-25 µL) to induce hydrolysis of the **dinocap** esters to their corresponding phenols.[3][12]

- Reaction: Allow the hydrolysis reaction to proceed at room temperature for at least 12 hours (or for 2 hours at 60°C) to ensure complete conversion.[3][12] The 2,6-isomers hydrolyze faster (within 2 hours at room temperature) than the 2,4-isomers.[3]
- Neutralization & Filtration: Neutralize the hydrolysate with acetic acid.[12] Filter the final solution (e.g., through a 0.45 µm PTFE filter) prior to analysis.[3]
- LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Detection is performed in negative electrospray ionization (ESI-) mode, monitoring for the specific mass transitions of the **dinocap** phenol isomers.[3]

Aerobic Soil Metabolism Study (Conceptual Protocol)

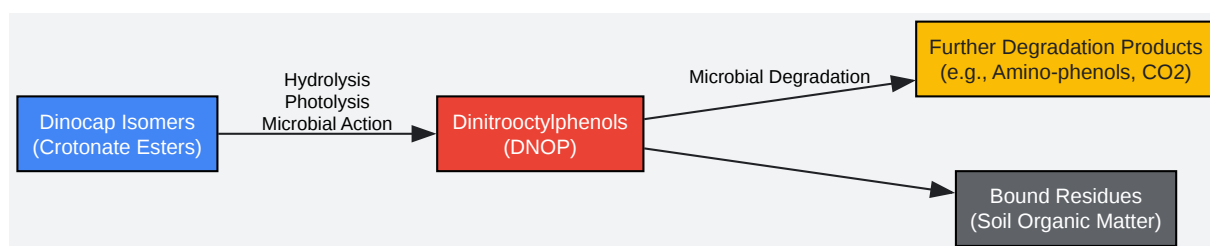
This protocol outlines a typical approach to studying the degradation and metabolism of **dinocap** in soil under aerobic conditions, based on general principles of pesticide fate studies.[2][13]

- Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the soil moisture to a specific level (e.g., 50% of maximum water holding capacity).[5]
- Application: Treat the soil samples with ¹⁴C-radiolabeled **dinocap** at a rate relevant to agricultural use.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system.[5][7] Pass a stream of CO₂-free, humidified air through the incubation vessels.
- Volatile Trapping: Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).
- Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the samples using an appropriate solvent system (e.g., acetone/methanol/acid mixture).[14]
- Quantification: Determine the distribution of radioactivity in the soil extracts, unextractable soil residues (by combustion), and volatile traps using Liquid Scintillation Counting (LSC).

- **Metabolite Identification:** Characterize and identify degradation products in the soil extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiospirometry detection and LC-MS/MS.
- **Data Analysis:** Calculate the dissipation half-life (DT50) of the parent **dinocap** and quantify the formation and decline of major metabolites.

Mandatory Visualizations

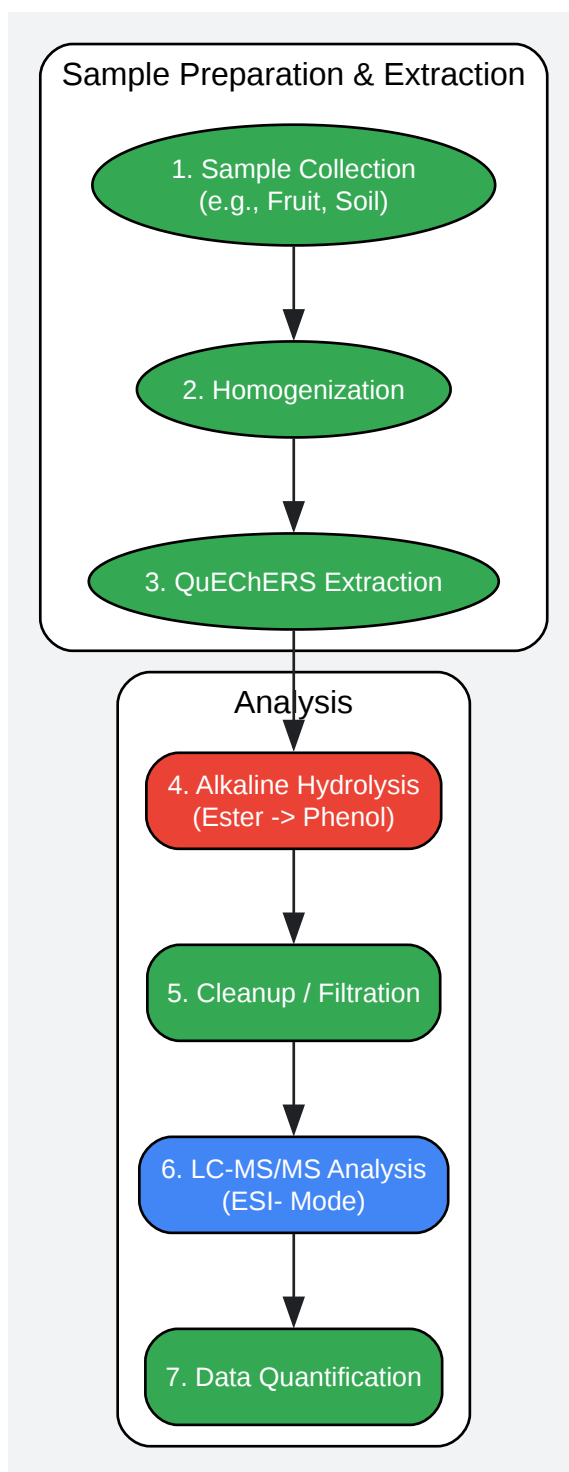
Dinocap Environmental Degradation Pathway



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Caption: Primary degradation pathways for **dinocap** in the environment.

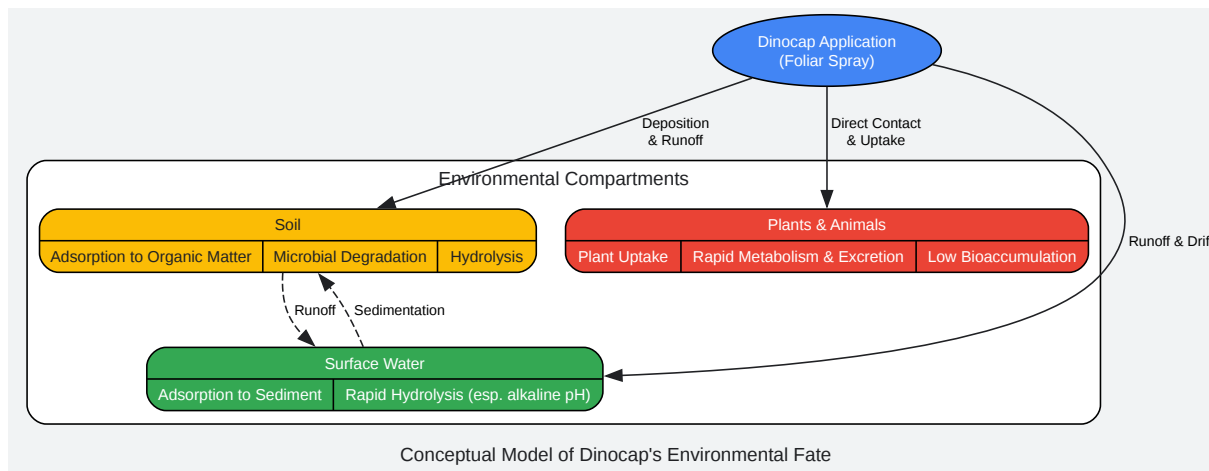
Experimental Workflow for Dinocap Residue Analysis



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Caption: Workflow for **dinocap** residue analysis using hydrolysis and LC-MS/MS.

Conceptual Model of Dinocap's Environmental Fate



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Caption: Processes governing the fate of **dinocap** in the environment.

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